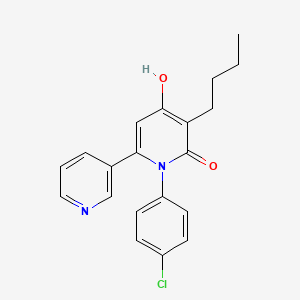
4-hydroxy-3-butyl-1-(4-chlorophenyl)-2(1H)-3',6-bipyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-3-butyl-1-(4-chlorophenyl)-2(1H)-3',6-bipyridin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a butyl chain, a pyridyl group, and a hydroxypyridine moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-butyl-1-(4-chlorophenyl)-2(1H)-3',6-bipyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the para position.
Butyl Chain Introduction: The butyl chain is introduced through a Friedel-Crafts alkylation reaction, where the chlorophenyl intermediate reacts with butyl chloride in the presence of a Lewis acid catalyst.
Pyridyl Group Addition: The pyridyl group is incorporated through a nucleophilic substitution reaction, where the chlorophenyl-butyl intermediate reacts with a pyridine derivative.
Hydroxypyridine Formation: The final step involves the formation of the hydroxypyridine moiety through a cyclization reaction, where the intermediate undergoes intramolecular cyclization in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Industrial methods may also involve continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxy-3-butyl-1-(4-chlorophenyl)-2(1H)-3',6-bipyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-hydroxy-3-butyl-1-(4-chlorophenyl)-2(1H)-3',6-bipyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-hydroxy-3-butyl-1-(4-chlorophenyl)-2(1H)-3',6-bipyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)-3-butyl-6-(3-pyridyl)-4-oxopyridine-2(1H)-one: Similar structure but lacks the hydroxyl group.
1-(4-Chlorophenyl)-3-butyl-6-(3-pyridyl)-4-hydroxypyridine-2(1H)-thione: Similar structure but contains a thione group instead of a ketone.
Uniqueness
4-hydroxy-3-butyl-1-(4-chlorophenyl)-2(1H)-3',6-bipyridin-2-one is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications
Propriétés
Formule moléculaire |
C20H19ClN2O2 |
|---|---|
Poids moléculaire |
354.8g/mol |
Nom IUPAC |
3-butyl-1-(4-chlorophenyl)-4-hydroxy-6-pyridin-3-ylpyridin-2-one |
InChI |
InChI=1S/C20H19ClN2O2/c1-2-3-6-17-19(24)12-18(14-5-4-11-22-13-14)23(20(17)25)16-9-7-15(21)8-10-16/h4-5,7-13,24H,2-3,6H2,1H3 |
Clé InChI |
FENQSZOZVFXMJB-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C=C(N(C1=O)C2=CC=C(C=C2)Cl)C3=CN=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-hydroxy-6-phenyl-3-[(2,4,5-trichlorophenyl)sulfanyl]-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1188944.png)
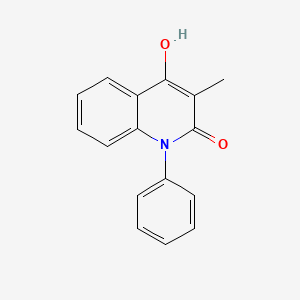
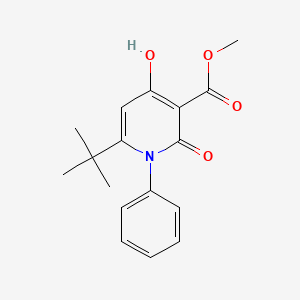
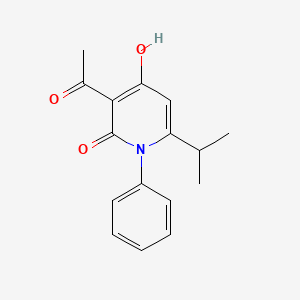
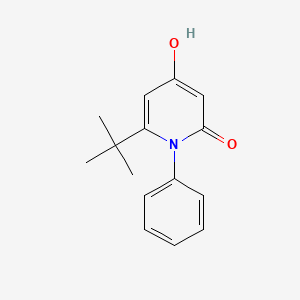
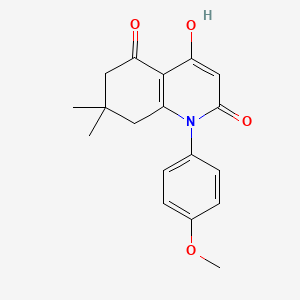
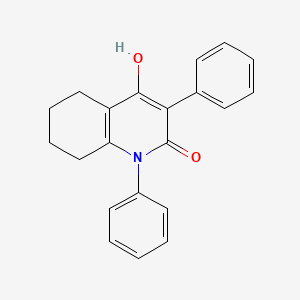

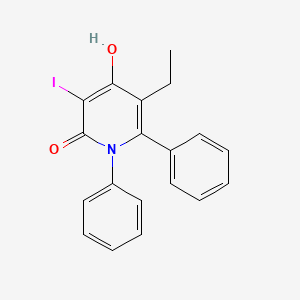
![4-hydroxy-1-methyl-3-[methyl(1H-tetraazol-5-yl)benzohydrazonoyl]-2(1H)-quinolinone](/img/structure/B1188961.png)

![7-hydroxy-6-methyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1188964.png)
![2-chloro-8-hydroxy-7-mesityl-10,10-dimethylpyrido[1,2-a]indol-6(10H)-one](/img/structure/B1188965.png)
![17-Hydroxy-8-methyl-14-oxa-1-azapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,12(20),13(18),16-hexaene-15,19-dione](/img/no-structure.png)
